molecular formula C17H18O6 B8261770 Paeoniflorigenone

Paeoniflorigenone

Cat. No.: B8261770
M. Wt: 318.32 g/mol
InChI Key: BANPEMKDTXIFRE-JAXWNDFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paeoniflorigenone is a naturally occurring compound found in certain plant species. It is known for its unique chemical structure and potential applications in various scientific fields. This compound has garnered interest due to its potential therapeutic properties and its role in plant biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Paeoniflorigenone typically involves several steps, starting from readily available starting materials. The synthetic route may include reactions such as oxidation, reduction, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Paeoniflorigenone undergoes various chemical reactions, including:

    Oxidation: Conversion of this compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of this compound to its reduced form using reducing agents.

    Substitution: Replacement of specific functional groups in this compound with other groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield an oxidized derivative with enhanced biological activity.

Scientific Research Applications

Paeoniflorigenone has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in plant growth and development.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Paeoniflorigenone involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, influencing gene expression, or interacting with cellular receptors. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Paeoniflorigenone can be compared with other similar compounds, such as flavonoids and alkaloids. These compounds share some structural similarities but differ in their specific chemical properties and biological activities. This compound is unique due to its distinct chemical structure and its specific role in plant biology.

List of Similar Compounds

    Flavonoids: Known for their antioxidant properties.

    Alkaloids: Recognized for their diverse pharmacological activities.

    Saponins: Noted for their surfactant properties and potential health benefits.

This compound stands out due to its unique combination of chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

[(1S,3S,6R,8R,10R)-8-hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-16-8-13(18)11-7-17(16,20)23-15(22-16)12(11)9-21-14(19)10-5-3-2-4-6-10/h2-6,11-12,15,20H,7-9H2,1H3/t11-,12+,15+,16+,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANPEMKDTXIFRE-JAXWNDFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3CC1(OC(C3COC(=O)C4=CC=CC=C4)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=O)[C@@H]3C[C@]1(O[C@@H]([C@H]3COC(=O)C4=CC=CC=C4)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paeoniflorigenone
Reactant of Route 2
Reactant of Route 2
Paeoniflorigenone
Reactant of Route 3
Paeoniflorigenone
Reactant of Route 4
Reactant of Route 4
Paeoniflorigenone
Reactant of Route 5
Reactant of Route 5
Paeoniflorigenone
Reactant of Route 6
Reactant of Route 6
Paeoniflorigenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.